molecular formula C19H32N2 B14312694 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine CAS No. 112130-13-9

1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine

Cat. No.: B14312694
CAS No.: 112130-13-9
M. Wt: 288.5 g/mol
InChI Key: VGRJUYTYLQEMHD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazines. This compound is characterized by a benzyl group attached to the nitrogen atom of the piperazine ring and a 2,4,4-trimethylpentan-2-yl group attached to the other nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine typically involves the reaction of benzyl chloride with 1-(2,4,4-trimethylpentan-2-yl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A compound with a similar benzyl group but different functional groups attached to the piperazine ring.

    1-(2,4,4-trimethylpentan-2-yl)piperazine: A compound with the same 2,4,4-trimethylpentan-2-yl group but lacking the benzyl group.

Uniqueness: 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2/c1-18(2,3)16-19(4,5)21-13-11-20(12-14-21)15-17-9-7-6-8-10-17/h6-10H,11-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRJUYTYLQEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40763985
Record name 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40763985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112130-13-9
Record name 1-Benzyl-4-(2,4,4-trimethylpentan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40763985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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